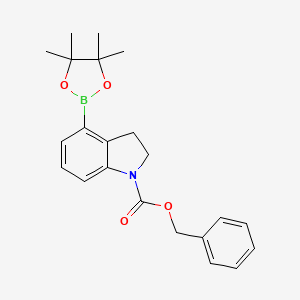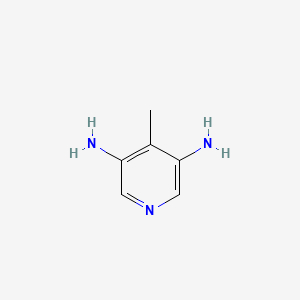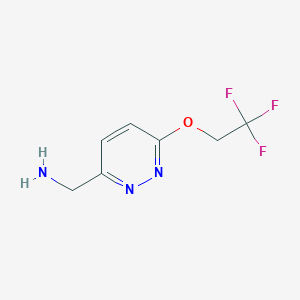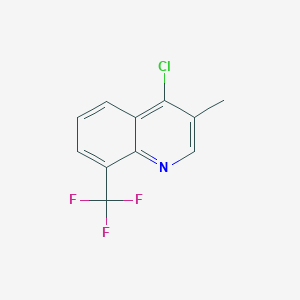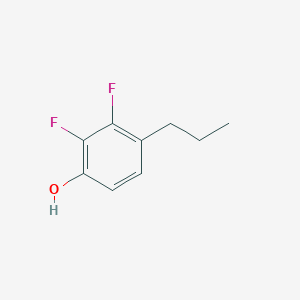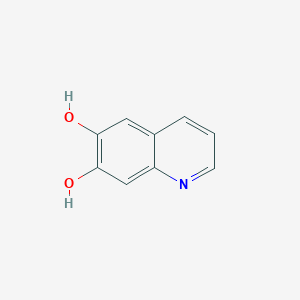
Quinoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-6,7-diol is a heterocyclic aromatic organic compound with a quinoline backbone substituted by hydroxyl groups at the 6 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinoline-6,7-diol can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions, followed by hydroxylation at the 6 and 7 positions. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored for greener and more efficient production .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using catalytic systems that ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is emphasized to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline-6,7-dione.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-6,7-dione.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline-6,7-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of quinoline-6,7-diol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and specificity . Additionally, the compound can interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Quinoline-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6.
Quinoline-5,8-diol: Hydroxyl groups at positions 5 and 8.
Isoquinoline-6,7-diol: Isoquinoline backbone with hydroxyl groups at positions 6 and 7.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 6,7-diol substitution pattern allows for distinct hydrogen bonding interactions and electronic effects, differentiating it from other quinoline derivatives .
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
quinoline-6,7-diol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H |
Clave InChI |
IFMZKCMCMMMEKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2N=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


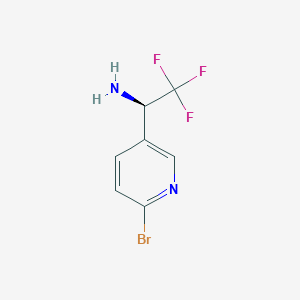
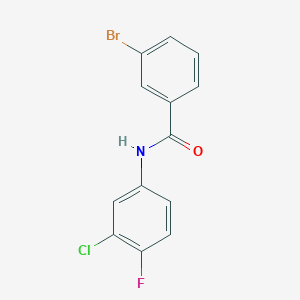


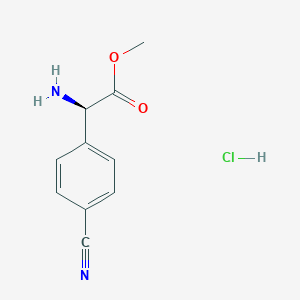
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
